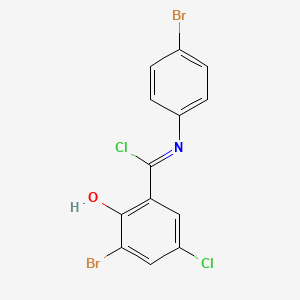
2'-Deoxy-5-iodo-5'-O-pentanoyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-5’-O-pentanoyl-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to 5-Iodo-2’-deoxyuridine, a compound known for its antiviral properties. The addition of a pentanoyl group at the 5’-position enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine typically involves the iodination of 2’-deoxyuridine followed by esterification with pentanoic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and a coupling reagent such as dicyclohexylcarbodiimide (DCC) for the esterification step.
Industrial Production Methods
While specific industrial production methods for 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-5’-O-pentanoyl-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-Iodo-2’-deoxyuridine and pentanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 5-Iodo-2’-deoxyuridine and pentanoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Iodo-5’-O-pentanoyl-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Investigated for its potential use in antiviral therapies and as a radiosensitizer in cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine involves its incorporation into viral DNA, where it acts as a thymidine analog. This incorporation disrupts viral DNA synthesis, leading to the inhibition of viral replication. The compound may also inhibit thymidylate phosphorylase and viral DNA polymerases, further preventing viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral activity.
5-Chloro-2’-deoxyuridine: Similar in structure and function to 5-Iodo-2’-deoxyuridine.
Uniqueness
The addition of the pentanoyl group in 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its analogs. This modification may result in better therapeutic efficacy and reduced toxicity.
Propiedades
Número CAS |
84052-69-7 |
|---|---|
Fórmula molecular |
C14H19IN2O6 |
Peso molecular |
438.21 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C14H19IN2O6/c1-2-3-4-12(19)22-7-10-9(18)5-11(23-10)17-6-8(15)13(20)16-14(17)21/h6,9-11,18H,2-5,7H2,1H3,(H,16,20,21)/t9-,10+,11+/m0/s1 |
Clave InChI |
IXRSCWSJPFKHLV-HBNTYKKESA-N |
SMILES isomérico |
CCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
SMILES canónico |
CCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
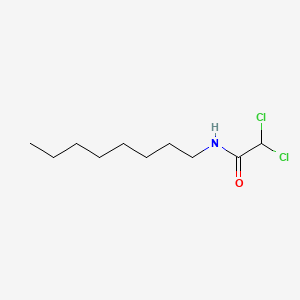
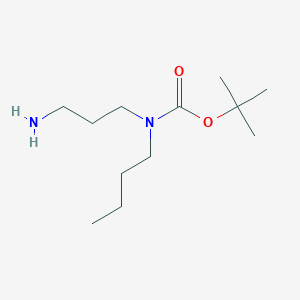


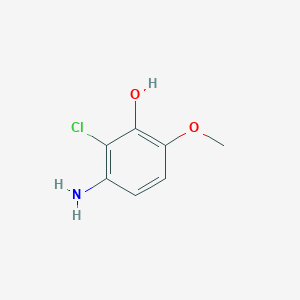
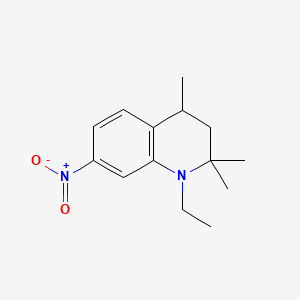
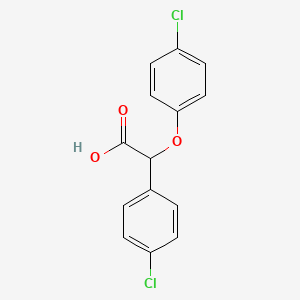

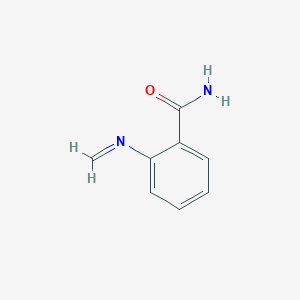
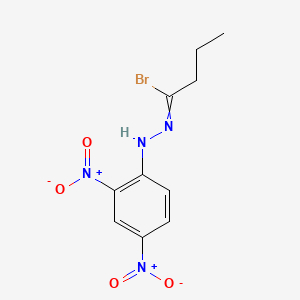
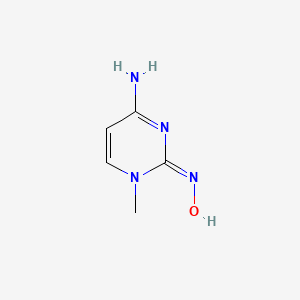
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
